Structural and Mechanistic Profiling of 3-Butyryl-2-oxazolidinone: A Comprehensive Technical Guide
Structural and Mechanistic Profiling of 3-Butyryl-2-oxazolidinone: A Comprehensive Technical Guide
Executive Summary
2-Oxazolidinone, 3-(1-oxobutyl)- , commonly referred to as 3-butyryl-2-oxazolidinone , is a critical N-acyl imide structure utilized extensively in advanced organic synthesis. While its chiral derivatives (the renowned Evans chiral auxiliaries) dominate asymmetric synthesis, this achiral parent compound serves as the foundational baseline for understanding chelation-controlled enolate geometry, aldol additions, and acyl transfer reactions[1]. This whitepaper provides an in-depth structural analysis, mechanistic rationale, and validated experimental workflows for researchers and drug development professionals utilizing N-acyl oxazolidinones[2].
Part 1: Physicochemical Properties & Structural Analysis
The utility of 3-butyryl-2-oxazolidinone stems directly from its structural parameters. The molecule consists of a 5-membered 1,3-oxazolidin-2-one core with a butyryl (1-oxobutyl) aliphatic chain covalently linked to the nitrogen atom.
The quantitative data and identifiers for 2-Oxazolidinone, 3-(1-oxobutyl)- are summarized in the table below[3],[4],[5]:
| Property | Value |
| Chemical Name | 2-Oxazolidinone, 3-(1-oxobutyl)- |
| Common Synonyms | 3-butyryl-2-oxazolidinone; N-butyryl-2-oxazolidinone |
| CAS Registry Number | 60420-28-2 |
| Molecular Formula | C7H11NO3 |
| Molecular Weight | 157.17 g/mol |
| SMILES | CCCC(=O)N1CCOC1=O |
| Core Structural Motif | N-Acyl Imide (Bidentate Chelation Site) |
Part 2: Mechanistic Causality: The Role of the N-Acyl Oxazolidinone Core
As a Senior Application Scientist, it is vital to understand why this specific structural motif is chosen over standard amides or esters in complex synthesis. The causality of its reactivity is governed by three distinct electronic and steric factors:
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Enhanced Alpha-Acidity: Standard amides possess a relatively high pKa (ca. 30), making quantitative deprotonation difficult. By incorporating the nitrogen into a highly electron-withdrawing oxazolidinone ring, the pKa of the alpha-protons on the butyryl chain drops dramatically (ca. 19). This allows for rapid, quantitative enolization using standard bases like LDA or DIPEA[1].
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Bidentate Chelation for Z-Enolate Geometry: The presence of two adjacent carbonyl groups (the oxazolidinone carbonyl and the acyl carbonyl) creates a perfect bidentate coordination pocket for Lewis acids (e.g., Boron, Titanium, or Magnesium). When treated with dialkylboron triflates, the Lewis acid locks the molecule into a rigid, highly organized Z-enolate geometry, preventing bond rotation[1].
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Foundation for Stereocontrol: While 3-butyryl-2-oxazolidinone is achiral, it is the direct precursor logic for Evans auxiliaries. When a bulky chiral group (such as a benzyl group in (S)-4-benzyl-3-butyryloxazolidin-2-one, CAS 112459-79-7, MW 247.29 g/mol ) is installed at the C4 position, it physically blocks one face of the rigid Z-enolate, forcing electrophiles to attack from the opposite face with exceptional diastereoselectivity[6],[7].
Part 3: Experimental Workflows
The following protocols are designed as self-validating systems. Each workflow includes a mechanistic rationale and a quality control step to ensure experimental integrity.
Protocol 1: Synthesis of 3-Butyryl-2-oxazolidinone via N-Acylation
Causality: To synthesize the target compound, the secondary amine of the 2-oxazolidinone must be converted into a strong nucleophile to attack butyryl chloride. n-Butyllithium (n-BuLi) is used to irreversibly deprotonate the nitrogen, forming a reactive lithium oxazolidinide[2].
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Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Dissolve 1.0 equivalent of 2-oxazolidinone in anhydrous tetrahydrofuran (THF) (0.2 M concentration).
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Deprotonation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dropwise, add 1.05 equivalents of n-BuLi (1.6 M in hexanes). Stir for 30 minutes to ensure complete formation of the lithium oxazolidinide[2].
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Acylation: Slowly add 1.1 equivalents of freshly distilled butyryl chloride. The low temperature prevents unwanted ketene formation or side reactions.
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Quench & Extraction: Allow the reaction to slowly warm to room temperature over 2 hours. Quench with saturated aqueous ammonium chloride ( NH4Cl ). Extract the aqueous layer three times with dichloromethane (DCM).
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Purification: Dry the combined organic layers over anhydrous Na2SO4 , concentrate under reduced pressure, and purify via flash column chromatography (Ethyl Acetate/Hexanes).
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Self-Validation (QC): Analyze the purified product via FT-IR and 1H NMR. The successful reaction is validated by the disappearance of the broad N-H stretch (ca. 3300 cm−1 ) and the emergence of a distinct imide acyl carbonyl peak (ca. 1700 cm−1 ) alongside the ring carbonyl (ca. 1780 cm−1 ).
Protocol 2: Chelation-Controlled Enolization and Aldol Addition
Causality: This protocol transforms the N-acyl oxazolidinone into a reactive nucleophile. Dibutylboron triflate ( Bu2BOTf ) is utilized because the short B-O bonds create a highly compact, tight Zimmerman-Traxler transition state, maximizing stereocontrol during the subsequent aldol addition[1].
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Enolization: Dissolve 3-butyryl-2-oxazolidinone in anhydrous DCM (0.1 M) and cool to 0 °C. Add 1.1 equivalents of Bu2BOTf , followed by 1.2 equivalents of N,N-diisopropylethylamine (DIPEA). Stir for 30 minutes. Rationale: DIPEA is a bulky, non-nucleophilic base that deprotonates the alpha-carbon without attacking the electrophilic carbonyls.
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Electrophile Addition: Cool the mixture to -78 °C. Slowly add 1.05 equivalents of the target aldehyde. Stir for 1 hour.
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Oxidative Cleavage: Quench the reaction by adding pH 7 phosphate buffer, methanol, and 30% H2O2 . Stir at 0 °C for 1 hour to oxidatively cleave the stable boron-aldol complex.
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Self-Validation (QC): Isolate the crude aldol adduct and analyze via 1H NMR. The coupling constant ( J ) between the alpha and beta protons will definitively validate the relative stereochemistry (syn vs. anti), confirming that the rigid Z-enolate geometry was successfully maintained throughout the transition state.
Part 4: Signaling/Reaction Pathway Visualization
The following DOT diagram illustrates the logical progression and causal relationships of the chelation-controlled enolization and aldol addition pathway utilizing the N-acyl oxazolidinone core.
Chelation-controlled enolate formation and aldol addition pathway of N-acyl oxazolidinones.
Part 5: References[3] Title: Buy 2-Oxazolidinone, 3-(1-oxobutyl)- (EVT-14737355) | Source: EvitaChem | URL: https://evitachem.com/[6] Title: (S)-4-benzyl-3-butyryloxazolidin-2-one | C14H17NO3 | Source: PubChem | URL: https://pubchem.ncbi.nlm.nih.gov/compound/11010277[1] Title: Catalytic Asymmetric Synthesis of β-Lactones and Application to the Total Synthesis of (–)-Pironetin | Source: D-Scholarship@Pitt | URL: https://d-scholarship.pitt.edu/[2] Title: Patent Application No. AU 200051067 B2 | Source: Google Patents | URL: https://patents.google.com/[7] Title: (S)-4-Benzyl-3-butyryloxazolidin-2-one | CAS 112459-79-7 | Source: CymitQuimica | URL: https://cymitquimica.com/[4] Title: 2-Oxazolidinone, 3-(1-oxobutyl)- CAS 60420-28-2 | Source: EvitaChem | URL: https://evitachem.com/[5] Title: 2-Oxazolidinone, 3-(1-oxobutyl)- | 60420-28-2 | C7H11NO3 | Source: AppChem | URL: https://www.appchemical.com/
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- 1. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. evitachem.com [evitachem.com]
- 4. evitachem.com [evitachem.com]
- 5. appchemical.com [appchemical.com]
- 6. (S)-4-benzyl-3-butyryloxazolidin-2-one | C14H17NO3 | CID 11010277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (S)-4-Benzyl-3-butyryloxazolidin-2-one | CymitQuimica [cymitquimica.com]
